

Docosane as a Long-Chain Alkane Standard: An In-depth Technical Guide

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Compound of Interest

Compound Name: Docosane

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This technical guide provides a comprehensive overview of **docosane** (n-C₂₂H₄₆), a long-chain alkane, and its application as an analytical standard in various scientific disciplines. This document details its physicochemical properties, provides exemplary experimental protocols for its use in gas chromatography (GC) and mass spectrometry (MS), and illustrates key workflows and concepts through diagrams.

Introduction to Docosane as an Analytical Standard

Docosane is a linear, saturated hydrocarbon with 22 carbon atoms. Its stability, non-reactivity, and well-defined physical properties make it an excellent reference material in analytical chemistry.^[1] As a long-chain alkane, it is particularly valuable for the identification and quantification of other hydrocarbons and non-polar compounds in complex matrices. Its applications span environmental analysis, petrochemical testing, and as a model compound in materials science and drug delivery research.^[2]

Physicochemical Properties of Docosane

Accurate and reliable analytical work requires a thorough understanding of the physical and chemical characteristics of the standard. The key properties of **docosane** are summarized in the tables below.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₂₂ H ₄₆	[2]
Molecular Weight	310.60 g/mol	[3][4][5]
CAS Number	629-97-0	[3][4][5]
Appearance	Colorless crystalline solid	[6]
Melting Point	42-45 °C (lit.)	[2][3][6]
Boiling Point	369 °C (lit.)	[2][3][4][6]
Density	0.778 g/mL at 25 °C (lit.)	[2][3][4]
Vapor Pressure	<1 mmHg (21.1 °C)	[3][4]
Solubility	Insoluble in water; Soluble in alcohol and ether.	[6]

Chemical and Safety Information

Property	Value	Source
Chemical Structure	CH ₃ (CH ₂) ₂₀ CH ₃	[3][4][5]
InChI Key	HOWGUJZVBDQJKV-UHFFFAOYSA-N	[3][4]
Stability	Stable under normal conditions.	[6]
Incompatibilities	Strong oxidizing agents.	[6]
Flash Point	113 °C (closed cup)	[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the use of **docosane** as a standard in common analytical techniques.

Preparation of Docosane Standard Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.

Objective: To prepare stock and working standard solutions of **docosane** for calibration and as an internal standard.

Materials:

- **Docosane** (analytical standard grade, $\geq 99.5\%$ purity)
- Hexane or Dichloromethane (GC grade or equivalent)
- Calibrated analytical balance
- Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
- Pipettes and syringes
- Ultrasonic bath

Protocol:

- Stock Solution (e.g., 1000 $\mu\text{g/mL}$):
 1. Accurately weigh approximately 10 mg of **docosane** and record the exact weight.
 2. Quantitatively transfer the weighed **docosane** into a 10 mL volumetric flask.
 3. Add a small amount of solvent (e.g., hexane) to dissolve the **docosane**. Sonication may be used to aid dissolution.
 4. Once dissolved and cooled to room temperature, fill the flask to the calibration mark with the solvent.
 5. Stopper the flask and invert it several times to ensure homogeneity.
- Working Standard Solutions (for external calibration):
 1. Prepare a series of working standards by serial dilution of the stock solution.

2. For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
 3. Repeat this process to create a calibration curve with at least five concentration levels.
- Internal Standard (IS) Spiking Solution:
 1. Prepare a stock solution of **docosane** at a concentration appropriate for the expected analyte concentration range in the samples.
 2. This solution will be added to all samples, calibration standards, and quality control samples in a fixed volume to ensure a constant concentration of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hydrocarbons using Docosane as an Internal Standard

This protocol describes a general method for the quantification of hydrocarbon analytes in an environmental sample using **docosane** as an internal standard.

Objective: To quantify target hydrocarbon compounds in a sample matrix.

Instrumentation and Consumables:

- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
- Helium (carrier gas)
- Autosampler vials and inserts

GC-MS Parameters:

Parameter	Setting
GC Inlet	
Injection Mode	Splitless
Inlet Temperature	280 °C
Injection Volume	1 µL
Oven Program	
Initial Temperature	60 °C, hold for 2 min
Ramp Rate 1	10 °C/min to 320 °C
Final Hold	Hold at 320 °C for 10 min
MS Parameters	
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Source Temp	230 °C
MS Quad Temp	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM) and/or Full Scan
Mass Range (Full Scan)	m/z 40-550

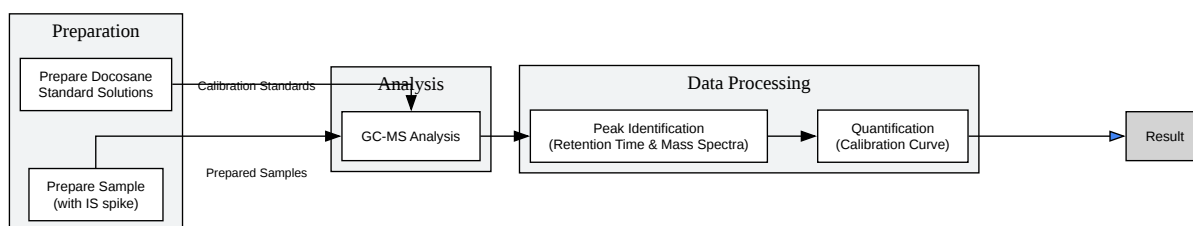
Experimental Workflow:

- Sample Preparation:
 1. Accurately weigh or measure the sample into a suitable container.
 2. Spike the sample with a known volume of the **docosane** internal standard solution.
 3. Perform extraction of the analytes and the internal standard from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).
 4. Concentrate or dilute the extract as necessary to bring the analyte concentrations within the calibration range.

- Calibration:
 1. Prepare a series of calibration standards containing known concentrations of the target analytes.
 2. Spike each calibration standard with the same amount of the **docosane** internal standard as the samples.
 3. Analyze the calibration standards using the specified GC-MS method.
 4. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Sample Analysis:
 1. Inject the prepared sample extracts into the GC-MS system.
 2. Identify the analytes based on their retention times and mass spectra.
 3. Quantify the analytes by calculating the ratio of their peak areas to the peak area of the **docosane** internal standard and using the calibration curve.

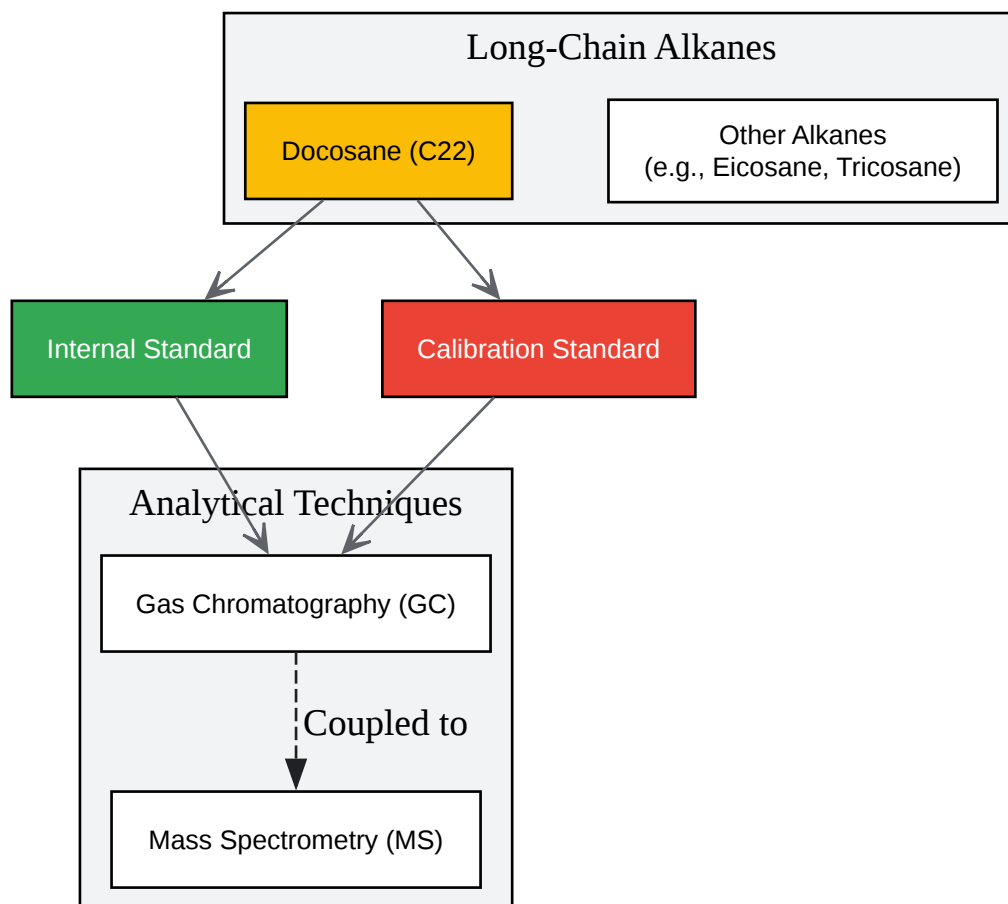
Visualizations

The following diagrams illustrate the experimental workflow and the conceptual role of **docosane** as a standard.



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GC-MS analysis workflow using an internal standard.



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*Conceptual role of **docosane** as an analytical standard.*

Conclusion

Docosane is a highly reliable and versatile long-chain alkane standard for a wide range of analytical applications. Its well-characterized properties and stability make it an ideal choice for ensuring the accuracy and precision of quantitative analyses in diverse fields such as environmental monitoring, petrochemical analysis, and pharmaceutical research. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively implement **docosane** in their analytical methodologies. Proper method validation for

each specific application and matrix is crucial to ensure the generation of robust and defensible scientific data.

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